molecular formula C9H7BrN2O2 B10970145 (5-bromofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone

(5-bromofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10970145
M. Wt: 255.07 g/mol
InChI Key: QKCXROIBFRESDQ-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a heterocyclic compound that features both a furan and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-bromo-2-furaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and may require heating or cooling .

Major Products

Major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to its combination of a furan and pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(4-methylpyrazol-1-yl)methanone

InChI

InChI=1S/C9H7BrN2O2/c1-6-4-11-12(5-6)9(13)7-2-3-8(10)14-7/h2-5H,1H3

InChI Key

QKCXROIBFRESDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC=C(O2)Br

Origin of Product

United States

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